molecular formula C23H24N2O6 B2888303 Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate CAS No. 883087-02-3

Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate

Cat. No.: B2888303
CAS No.: 883087-02-3
M. Wt: 424.453
InChI Key: YKKRNDSJRKVFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine with methyl 4-formylbenzoate under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester with antimicrobial properties.

    4-Hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridine: A precursor in the synthesis of the target compound.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

Methyl 4-(bis(4-hydroxy-1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzoate is unique due to its combination of multiple functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[bis(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-12-10-16(26)19(21(28)24(12)3)18(14-6-8-15(9-7-14)23(30)31-5)20-17(27)11-13(2)25(4)22(20)29/h6-11,18,26-27H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKRNDSJRKVFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)C(=O)OC)C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.